molecular formula C28H33NO11 B218270 Obelmycin A CAS No. 107807-18-1

Obelmycin A

Katalognummer B218270
CAS-Nummer: 107807-18-1
Molekulargewicht: 559.6 g/mol
InChI-Schlüssel: UULLJCRFYRZYCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Obelmycin A is a natural product that belongs to the family of macrolide antibiotics. It is produced by the bacterium Streptomyces hygroscopicus var. Obelisc R-28. Obelmycin A has a unique chemical structure that distinguishes it from other macrolide antibiotics. It possesses a 26-membered macrocyclic lactone ring, which is a rare feature among macrolide antibiotics. Obelmycin A has shown promising results in scientific research, particularly in the area of cancer treatment.

Wirkmechanismus

The mechanism of action of Obelmycin A involves the inhibition of protein synthesis in bacterial and cancer cells. Obelmycin A binds to the 50S subunit of the bacterial ribosome and prevents the elongation of the polypeptide chain during protein synthesis. In cancer cells, Obelmycin A inhibits the activity of the eukaryotic elongation factor 2 (eEF2), which is essential for protein synthesis.
Biochemical and Physiological Effects
Obelmycin A has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, fungi, and cancer cells. Obelmycin A also possesses immunosuppressive and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

Obelmycin A has several advantages for lab experiments. It is a natural product that can be obtained in sufficient quantities from the bacterium Streptomyces hygroscopicus var. Obelisc R-28. Obelmycin A also has a unique chemical structure that makes it an interesting compound for structural and functional studies.
However, Obelmycin A also has some limitations for lab experiments. It is a complex molecule that requires several steps for its synthesis and purification. Obelmycin A is also sensitive to heat, light, and acidic conditions, which can affect its stability and activity.

Zukünftige Richtungen

There are several future directions for the study of Obelmycin A. One potential direction is the development of Obelmycin A derivatives with improved pharmacological properties. Another direction is the investigation of Obelmycin A as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
Conclusion
Obelmycin A is a natural product with promising potential for scientific research, particularly in the area of cancer treatment. Its unique chemical structure and potent anticancer activity make it an interesting compound for further investigation. The synthesis and purification of Obelmycin A are complex processes that require expertise and specialized equipment. However, the potential benefits of studying Obelmycin A make it a worthwhile endeavor for scientific research.

Wissenschaftliche Forschungsanwendungen

Obelmycin A has been extensively studied for its potential applications in cancer treatment. It has been shown to possess potent anticancer activity against various types of cancer cells, including lung, breast, and colon cancer cells. Obelmycin A exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

Eigenschaften

CAS-Nummer

107807-18-1

Produktname

Obelmycin A

Molekularformel

C28H33NO11

Molekulargewicht

559.6 g/mol

IUPAC-Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO11/c1-5-28(38)9-14(40-15-8-11(29(3)4)22(32)10(2)39-15)18-21(27(28)37)26(36)20-19(25(18)35)23(33)16-12(30)6-7-13(31)17(16)24(20)34/h6-7,10-11,14-15,22,27,30-32,35-38H,5,8-9H2,1-4H3

InChI-Schlüssel

UULLJCRFYRZYCE-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Kanonische SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyme

obelmycin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obelmycin A
Reactant of Route 2
Obelmycin A
Reactant of Route 3
Obelmycin A
Reactant of Route 4
Obelmycin A
Reactant of Route 5
Obelmycin A
Reactant of Route 6
Obelmycin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.